molecular formula C18H15ClO3 B5769567 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No. B5769567
M. Wt: 314.8 g/mol
InChI Key: AHGDRNUGAITEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. CPEC has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species and lipid peroxidation in various animal models of oxidative stress. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have low toxicity and exhibits good bioavailability. However, one of the limitations of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and efficacy of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one in human clinical trials.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple, and it exhibits low toxicity and good bioavailability. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves the reaction between 2-chloroacetophenone and ethyl acetoacetate, followed by cyclization with salicylaldehyde. The resulting product is then subjected to ethylation with iodomethane to obtain 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and liver cancer. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.

properties

IUPAC Name

3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDRNUGAITEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6890102

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